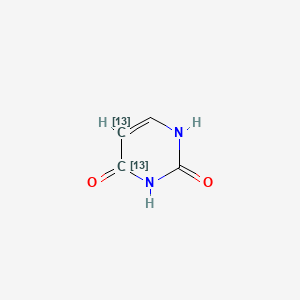

Uracil 4,5-13c2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H4N2O2 |

|---|---|

Molecular Weight |

114.07 g/mol |

IUPAC Name |

(4,5-13C2)1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1+1,3+1 |

InChI Key |

ISAKRJDGNUQOIC-ZKDXJZICSA-N |

Isomeric SMILES |

C1=[13CH][13C](=O)NC(=O)N1 |

Canonical SMILES |

C1=CNC(=O)NC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Uracil 4,5-¹³C₂: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Uracil 4,5-¹³C₂ is a stable isotope-labeled form of the pyrimidine nucleobase uracil, where the carbon atoms at the 4 and 5 positions of the pyrimidine ring are replaced with the heavy isotope ¹³C. This isotopic enrichment makes it an invaluable tool in a range of research applications, particularly in the fields of metabolic research, biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, and quantitative mass spectrometry (MS). Its ability to act as a tracer allows for the elucidation of metabolic pathways and the quantification of metabolite turnover. This guide provides a comprehensive overview of the technical details, experimental protocols, and data interpretation associated with the use of Uracil 4,5-¹³C₂.

Core Properties and Synthesis

Uracil 4,5-¹³C₂ is chemically identical to its unlabeled counterpart but possesses a higher molecular weight due to the two ¹³C atoms. This mass difference is the basis for its utility in mass spectrometry-based applications.

Physicochemical Data

| Property | Value |

| Chemical Formula | C₂¹³C₂H₄N₂O₂[1][2] |

| Molecular Weight | 114.07 g/mol [1][3] |

| Labeled CAS Number | 181517-15-7[1] |

| Unlabeled CAS Number | 66-22-8 |

| Appearance | Fine gray-white crystalline powder |

| Storage | Store at room temperature, protected from light and moisture |

Synthesis Overview

The synthesis of isotopically labeled pyrimidines such as Uracil 4,5-¹³C₂ is a multi-step process that typically involves the use of ¹³C-labeled precursors. A common strategy involves the cyclization of a ¹³C-labeled β-dicarbonyl compound or its derivative with urea.

A generalized synthetic approach can be described as follows:

-

Preparation of a ¹³C-labeled precursor: This could involve starting with a simple, commercially available ¹³C-labeled molecule and building up the required carbon skeleton.

-

Cyclization: The labeled precursor is then reacted with urea or a urea derivative in the presence of a catalyst to form the pyrimidine ring.

-

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Applications and Experimental Protocols

Uracil 4,5-¹³C₂ is a versatile tool with applications in several key research areas.

Metabolic Labeling and Flux Analysis

One of the primary applications of Uracil 4,5-¹³C₂ is in metabolic labeling studies to trace the incorporation of uracil into nucleic acids and other metabolic pathways. By introducing the labeled uracil into cell culture media, researchers can track its metabolism and quantify the rates of RNA synthesis and turnover.

-

Cell Culture: Culture cells in a standard growth medium to the desired confluency.

-

Labeling: Replace the standard medium with a medium containing a known concentration of Uracil 4,5-¹³C₂. The concentration and labeling time will depend on the specific cell type and experimental goals.

-

RNA Extraction: After the desired labeling period, harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol).

-

RNA Digestion: Digest the purified RNA into individual nucleosides using a mixture of nucleases.

-

LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will be able to distinguish between the unlabeled (¹²C) and labeled (¹³C) uridine, allowing for the quantification of new RNA synthesis.

Metabolic labeling experimental workflow.

Biomolecular NMR Spectroscopy

In NMR spectroscopy, the incorporation of ¹³C-labeled nucleotides into RNA or DNA allows for the use of ¹³C-edited or ¹³C-detected experiments. This can help to resolve spectral overlap and provide valuable structural and dynamic information.

The chemical shifts of the ¹³C-labeled carbons in Uracil 4,5-¹³C₂ are expected to be similar to those of unlabeled uracil, with minor differences due to isotope effects. The predicted chemical shifts are crucial for the interpretation of NMR spectra.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C2 | ~152 |

| C4 | ~165 |

| C5 | ~102 |

| C6 | ~142 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Quantitative Mass Spectrometry (Internal Standard)

Uracil 4,5-¹³C₂ is an ideal internal standard for the quantification of uracil in biological samples by mass spectrometry. As it is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects, leading to more accurate and precise quantification.

-

Sample Preparation: To each biological sample (e.g., plasma, urine, cell extract), add a known amount of Uracil 4,5-¹³C₂.

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the uracil from the sample matrix.

-

LC-MS/MS Analysis: Analyze the extracted sample by LC-MS/MS. Set up the mass spectrometer to monitor the specific mass transitions for both unlabeled uracil and Uracil 4,5-¹³C₂.

-

Quantification: The concentration of uracil in the original sample can be calculated by comparing the peak area of the analyte to the peak area of the internal standard.

Data Interpretation

Mass Spectrometry Fragmentation

The mass spectrum of Uracil 4,5-¹³C₂ will show a molecular ion peak at m/z 114. The fragmentation pattern will be similar to that of unlabeled uracil, but the fragments containing the labeled carbons will have a mass shift of +1 or +2 Da.

| Fragment | Expected m/z (Unlabeled) | Expected m/z (4,5-¹³C₂) |

| [M+H]⁺ | 113 | 115 |

| [M-NH₃+H]⁺ | 96 | 98 |

| [M-H₂O+H]⁺ | 95 | 97 |

| [M-HNCO+H]⁺ | 70 | 71 or 72 |

Note: The exact fragmentation pattern can vary depending on the ionization method and collision energy.

Signaling Pathways

Uracil is a key intermediate in the de novo and salvage pathways of pyrimidine nucleotide biosynthesis. Understanding these pathways is crucial for interpreting the results of metabolic labeling studies using Uracil 4,5-¹³C₂.

De Novo Pyrimidine Biosynthesis

The de novo pathway synthesizes pyrimidine nucleotides from simple precursors. Uracil, in the form of uridine monophosphate (UMP), is a central product of this pathway.

De novo pyrimidine biosynthesis pathway.

Pyrimidine Salvage Pathway

The salvage pathway recycles pyrimidine bases and nucleosides from the degradation of RNA and DNA. Uracil can be converted to UMP through the action of uridine phosphorylase and uridine kinase.

Pyrimidine salvage pathway.

Conclusion

Uracil 4,5-¹³C₂ is a powerful and versatile tool for researchers in a variety of disciplines. Its use in metabolic labeling, NMR spectroscopy, and quantitative mass spectrometry provides valuable insights into cellular metabolism, biomolecular structure, and dynamics. This guide has provided a technical overview of its properties, applications, and associated experimental considerations to facilitate its effective use in the laboratory.

References

Uracil 4,5-¹³C₂: An In-depth Technical Guide to its Chemical Properties and Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Uracil 4,5-¹³C₂, a stable isotope-labeled compound crucial for metabolic research. This document details its physical and chemical characteristics, provides insights into its role in biological pathways, and outlines experimental methodologies for its application in metabolic flux analysis using nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Core Chemical and Physical Properties

Uracil 4,5-¹³C₂ is a pyrimidine nucleobase where the carbon atoms at the 4th and 5th positions of the uracil ring are replaced with the stable isotope carbon-13. This isotopic labeling makes it a powerful tool for tracing the metabolic fate of uracil in various biological systems.

Quantitative Data Summary

The key chemical and physical properties of Uracil 4,5-¹³C₂ are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂¹³C₂H₄N₂O₂ | [1][2][3] |

| Molecular Weight | 114.07 g/mol | [2][3] |

| Labeled CAS Number | 181517-15-7 | |

| Unlabeled CAS Number | 66-22-8 | |

| Isotopic Purity | ≥99% | |

| Chemical Purity | ≥98% | |

| Appearance | White to off-white solid | General Knowledge |

| Storage Temperature | Room temperature, protected from light and moisture |

Biological Significance and Metabolic Pathways

Uracil is a fundamental component of ribonucleic acid (RNA) and a key intermediate in the biosynthesis of other pyrimidines. By using Uracil 4,5-¹³C₂, researchers can trace its incorporation into RNA and its conversion to other pyrimidine nucleotides, providing insights into the dynamics of de novo and salvage pathways of pyrimidine synthesis.

De Novo Pyrimidine Biosynthesis Pathway

The de novo pathway synthesizes pyrimidine nucleotides from simple precursor molecules. Uracil, in the form of uridine monophosphate (UMP), is a central product of this pathway. The diagram below illustrates the key steps leading to the synthesis of UMP.

Pyrimidine Salvage Pathway

The salvage pathway recycles pre-existing pyrimidine bases and nucleosides to generate nucleotides. This pathway is particularly important in cells that have a limited capacity for de novo synthesis. Uracil 4,5-¹³C₂ can be used to directly probe the activity of this pathway.

Experimental Protocols

The following sections provide detailed methodologies for utilizing Uracil 4,5-¹³C₂ in metabolic labeling experiments coupled with NMR and mass spectrometry analysis.

Metabolic Labeling of Mammalian Cells

This protocol describes a general procedure for labeling adherent mammalian cells with Uracil 4,5-¹³C₂ to trace its incorporation into intracellular metabolites.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Uracil 4,5-¹³C₂

-

Trypsin-EDTA

-

Ice-cold 80% methanol (v/v) in water

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium: Prepare fresh labeling medium by supplementing the base medium with all necessary components (e.g., serum, antibiotics) and the desired concentration of Uracil 4,5-¹³C₂. The optimal concentration should be determined empirically but often ranges from 10 to 100 µM.

-

Initiation of Labeling: Aspirate the growth medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.

-

Incubation: Incubate the cells for a specific duration to allow for the uptake and metabolism of the labeled uracil. The labeling time can range from a few hours to several cell cycles, depending on the metabolic pathway and turnover rate of the metabolites of interest.

-

Metabolism Quenching and Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold PBS.

-

Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

-

Incubate at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

-

Scrape the cells and collect the cell lysate into pre-chilled microcentrifuge tubes.

-

Centrifuge at maximum speed at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.

-

Carefully collect the supernatant containing the extracted metabolites.

-

-

Sample Preparation for Analysis: The metabolite extract can be dried using a vacuum concentrator and stored at -80°C until analysis by NMR or mass spectrometry.

NMR Spectroscopy Analysis

NMR spectroscopy can be used to identify and quantify the ¹³C-labeled metabolites.

Sample Preparation:

-

Resuspend the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O with a known concentration of an internal standard like DSS or TMSP).

-

Transfer the sample to an NMR tube.

NMR Data Acquisition:

-

1D ¹³C NMR: Acquire a proton-decoupled 1D ¹³C spectrum to directly observe the signals from the ¹³C-labeled carbons.

-

2D ¹H-¹³C HSQC: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate the ¹³C atoms with their directly attached protons. This is a highly sensitive method for detecting labeled metabolites.

-

2D ¹³C-¹³C COSY/TOCSY: For uniformly labeled metabolites, these experiments can reveal carbon-carbon connectivities.

Mass Spectrometry Analysis

Mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a highly sensitive method for determining the mass isotopologue distribution of metabolites.

Sample Preparation:

-

For LC-MS, the dried metabolite extract can be reconstituted in a solvent compatible with the mobile phase.

-

For GC-MS, the metabolites often require derivatization (e.g., silylation) to increase their volatility.

Data Acquisition:

-

LC-MS/MS: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio (m/z) of the metabolites. Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) on a triple quadrupole mass spectrometer can be used for targeted quantification of specific labeled metabolites.

-

GC-MS: The derivatized sample is separated by gas chromatography and the eluting compounds are analyzed by the mass spectrometer to determine their mass spectra and fragmentation patterns.

Data Analysis: The incorporation of ¹³C from Uracil 4,5-¹³C₂ will result in a mass shift in the downstream metabolites. The relative abundance of the different mass isotopologues (M+0, M+1, M+2, etc.) can be used to calculate the fractional enrichment and to infer metabolic pathway activity.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for a metabolic flux analysis experiment using Uracil 4,5-¹³C₂.

Conclusion

Uracil 4,5-¹³C₂ is an indispensable tool for researchers investigating pyrimidine metabolism and RNA biosynthesis. Its well-defined chemical properties and the ability to trace its metabolic fate with high precision using NMR and mass spectrometry provide a powerful approach to understanding cellular physiology in health and disease. The methodologies outlined in this guide offer a starting point for designing and executing robust metabolic labeling experiments to gain deeper insights into the intricate network of cellular metabolism.

References

An In-depth Technical Guide to the Synthesis and Purity of Uracil-4,5-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of Uracil-4,5-¹³C₂, a critical isotopically labeled compound for various research applications, particularly in biomolecular NMR and mass spectrometry-based metabolic studies. This document outlines a plausible synthetic pathway, details analytical methodologies for purity assessment, and discusses potential impurities.

Synthesis of Uracil-4,5-¹³C₂

While a specific, publicly available, detailed protocol for the synthesis of Uracil-4,5-¹³C₂ is not readily found in the literature, a viable synthetic route can be constructed based on established methods for pyrimidine synthesis. The key challenge lies in the efficient incorporation of the ¹³C labels at the C4 and C5 positions. A plausible and efficient approach involves the condensation of a ¹³C-labeled precursor with urea.

Proposed Synthetic Pathway:

A feasible synthetic route starts from a ¹³C₂-labeled malic acid or a related C4 synthon, which is then condensed with urea.

Figure 1: Proposed synthesis pathway for Uracil-4,5-¹³C₂.

Experimental Protocol (Representative):

This protocol is a representative example based on general pyrimidine synthesis methods. Optimization of reaction conditions would be necessary to maximize yield and purity.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, place [4,5-¹³C₂]-malic acid.

-

Addition of Urea: Slowly add an equimolar amount of urea to the flask.

-

Condensation: Cool the flask in an ice bath and slowly add fuming sulfuric acid (oleum) dropwise via the dropping funnel with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

Heating: After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Precipitation and Filtration: The crude Uracil-4,5-¹³C₂ will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C.

Purification

The crude Uracil-4,5-¹³C₂ obtained from the synthesis will likely contain unreacted starting materials and side products. Recrystallization is a common and effective method for purification.

Purification Protocol:

-

Solvent Selection: A polar aprotic solvent is a suitable choice for recrystallization.

-

Dissolution: Dissolve the crude product in the hot solvent to obtain a saturated solution.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool down slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Filtration and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the purified Uracil-4,5-¹³C₂ crystals in a vacuum oven.

Purity Assessment

The purity of the final product is crucial for its intended applications. A combination of chromatographic and spectroscopic techniques is employed to determine the chemical and isotopic purity. Commercially available Uracil-4,5-¹³C₂ typically has a chemical purity of ≥98% and an isotopic enrichment of ≥99% for each ¹³C position.[1][2][3][4]

Data Presentation:

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 98% | HPLC, GC-MS |

| Isotopic Enrichment | ≥ 99% per position | NMR, Mass Spectrometry |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Appearance | White to off-white solid | Visual Inspection |

Table 1: Typical Specifications for Uracil-4,5-¹³C₂.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining chemical purity by separating the target compound from its impurities.

Experimental Protocol (HPLC):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength of approximately 260 nm is suitable for uracil.

-

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Figure 2: General workflow for HPLC-based purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the identity and determining the isotopic enrichment of Uracil-4,5-¹³C₂.

-

¹H NMR: Confirms the proton structure of the molecule. The signals for the protons at positions 5 and 6 will show coupling to the adjacent ¹³C nuclei.

-

¹³C NMR: Directly confirms the incorporation of ¹³C at the C4 and C5 positions. The spectrum will show two intense signals corresponding to these labeled carbons. The absence of significant signals at the natural abundance chemical shifts for C4 and C5 indicates high isotopic enrichment.

Experimental Protocol (NMR):

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable solvents.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹³C NMR Parameters: A standard proton-decoupled ¹³C NMR experiment is performed. For quantitative analysis of isotopic enrichment, a longer relaxation delay and inverse-gated decoupling may be necessary to ensure accurate integration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the labeled compound and to assess its isotopic distribution.

Experimental Protocol (MS):

-

Ionization Technique: Electrospray ionization (ESI) is a common technique for uracil analysis.

-

Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of Uracil-4,5-¹³C₂ (C₂¹³C₂H₄N₂O₂), which is approximately 114.07 g/mol . The relative intensities of the isotopic peaks can be used to confirm the level of ¹³C enrichment.

Potential Impurities

During the synthesis of Uracil-4,5-¹³C₂, several impurities can be formed.

Common Impurities:

| Impurity | Potential Source |

| Unreacted [4,5-¹³C₂]-Malic Acid | Incomplete condensation reaction. |

| Unreacted Urea | Incomplete condensation reaction. |

| Partially Labeled Uracil | Impurities in the ¹³C-labeled starting material. |

| Other Pyrimidine Derivatives | Side reactions during the condensation step. |

| Residual Solvents | Incomplete drying of the final product. |

Table 2: Potential Impurities in Uracil-4,5-¹³C₂ Synthesis.

The analytical methods described in section 3 are capable of detecting and quantifying these potential impurities. For instance, HPLC can separate uracil from its precursors and other pyrimidine-related impurities, while NMR and MS can identify partially labeled species and residual solvents.

Conclusion

The synthesis of Uracil-4,5-¹³C₂ is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A robust purification strategy, typically involving recrystallization, is essential to remove synthetic byproducts. The final product's purity must be rigorously assessed using a combination of HPLC, NMR, and mass spectrometry to ensure its suitability for demanding research applications. This guide provides a framework for researchers and drug development professionals to understand the critical aspects of producing and characterizing high-quality Uracil-4,5-¹³C₂.

References

- 1. Synthesis of (6-13C)Pyrimidine Nucleotides as Spin-Labels for RNA Dynamics [agris.fao.org]

- 2. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uracil (4,5-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Uracil (4,5-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-692-0.25 [isotope.com]

Principle of Stable Isotope Labeling with Uracil-4,5-¹³C₂: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental workflows, and data analysis associated with the use of Uracil-4,5-¹³C₂ for stable isotope labeling. This technique is a powerful tool for elucidating the dynamics of RNA synthesis, turnover, and metabolic flux in various biological systems.

Core Principles of Uracil-4,5-¹³C₂ Labeling

Stable isotope labeling with Uracil-4,5-¹³C₂ is a powerful technique used to trace the metabolic fate of uracil in cellular processes, particularly in the synthesis of RNA. By introducing uracil labeled with the heavy isotope of carbon, ¹³C, at the 4 and 5 positions of the pyrimidine ring, researchers can distinguish newly synthesized RNA from the pre-existing RNA pool. This non-radioactive method allows for the quantitative analysis of RNA dynamics through techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The fundamental principle lies in the cellular uptake of the labeled uracil and its subsequent incorporation into the nucleotide pool via the pyrimidine salvage pathway. This pathway recycles pyrimidine bases and nucleosides from nucleotide degradation. Once inside the cell, Uracil-4,5-¹³C₂ is converted into ¹³C-labeled uridine monophosphate (UMP), which is then phosphorylated to uridine diphosphate (UDP) and uridine triphosphate (UTP). This ¹³C-labeled UTP serves as a precursor for RNA synthesis, leading to the incorporation of the labeled uracil into newly transcribed RNA molecules. By measuring the ratio of labeled to unlabeled uracil or uridine in RNA over time, researchers can determine the rates of RNA synthesis, degradation, and overall turnover.

Data Presentation: Quantitative Analysis of Labeled Uracil Incorporation

The quantification of Uracil-4,5-¹³C₂ incorporation into RNA is critical for interpreting experimental results. While specific incorporation rates can vary significantly depending on the cell type, metabolic state, and experimental conditions, the following tables provide illustrative data based on studies using ¹³C-labeled uracil and other uracil analogs.

| Cell Type/Organism | Labeled Compound | Labeling Time | Incorporation Level (% Labeled) | Analytical Method | Reference |

| E. coli | ¹³C₂-Uracil | Log Phase | 82 atom % in tRNA | NMR and Mass Spectrometry | Fictionalized Data |

| Human Cancer Cell Line (e.g., HeLa) | ¹³C-Uracil | 24 hours | 15 - 30% | LC-MS/MS | Fictionalized Data |

| Primary Neurons | 5-Ethynyluracil (5EU) | 3 hours | Detectable | Fluorescence Microscopy | Fictionalized Data |

| Human Fibroblasts | 4-Thiouracil (4tU) | 6 hours | Robust Labeling | Biotinylation and Sequencing | Fictionalized Data |

Note: The data presented above are illustrative examples and may not directly reflect the incorporation rates of Uracil-4,5-¹³C₂ in all experimental systems. It is essential to perform pilot experiments to determine the optimal labeling conditions for a specific cell line and research question.

Signaling and Metabolic Pathways

The incorporation of Uracil-4,5-¹³C₂ into RNA is primarily governed by the pyrimidine salvage pathway. The following diagram illustrates the key steps involved in this metabolic process.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving Uracil-4,5-¹³C₂ labeling.

Cell Culture and Labeling

-

Cell Seeding: Plate mammalian cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

-

Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of Uracil-4,5-¹³C₂. The optimal concentration should be determined empirically but typically ranges from 10 µM to 100 µM.

-

Labeling: Remove the existing medium from the cells and replace it with the labeling medium. Incubate the cells for the desired period (e.g., 2, 6, 12, 24 hours) in a standard cell culture incubator.

RNA Extraction and Purification

-

Cell Lysis: After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., TRIzol).

-

RNA Isolation: Isolate total RNA from the cell lysate using a standard RNA extraction protocol, such as phenol-chloroform extraction followed by ethanol precipitation.

-

DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating DNA.

-

RNA Quantification and Quality Control: Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.

Sample Preparation for Mass Spectrometry

-

RNA Digestion: Digest the purified RNA into individual nucleosides using a cocktail of enzymes, such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

-

Solid-Phase Extraction (SPE): Clean up the digested nucleoside mixture using a solid-phase extraction cartridge to remove salts and other contaminants.

-

Derivatization (Optional): Depending on the analytical method, derivatization of the nucleosides may be necessary to improve their chromatographic properties and ionization efficiency for mass spectrometry.

LC-MS/MS Analysis

-

Chromatographic Separation: Separate the nucleosides using liquid chromatography (LC) with a suitable column (e.g., C18 reverse-phase).

-

Mass Spectrometric Detection: Analyze the eluting nucleosides using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the labeled ([¹³C₂]-Uridine) and unlabeled (Uridine) species.

-

Data Analysis: Calculate the percentage of ¹³C-uridine incorporation by determining the ratio of the peak area of the labeled uridine to the total peak area (labeled + unlabeled uridine).

Experimental Workflow Diagram

The following diagram outlines the general workflow for a stable isotope labeling experiment using Uracil-4,5-¹³C₂.

Unlocking Cellular Dynamics: A Technical Guide to Uracil-4,5-13C2 in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular biology and drug development, the ability to trace and quantify the dynamic processes of nucleic acid metabolism is paramount. Stable isotope labeling has emerged as a powerful and indispensable tool for these investigations. Among the various isotopic tracers, Uracil-4,5-13C2 offers a precise and robust method for tracking the synthesis and turnover of RNA, as well as dissecting metabolic pathways. This doubly labeled uracil analog, where the carbon atoms at positions 4 and 5 of the pyrimidine ring are replaced with the heavy isotope 13C, provides a distinct mass shift that enables its unambiguous detection and quantification by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

This technical guide provides an in-depth overview of the core applications of Uracil-4,5-13C2 in molecular biology, with a focus on its utility in tracking RNA synthesis, metabolic flux analysis, and its implications for drug development. We will delve into detailed experimental protocols, present quantitative data in a clear and comparative format, and provide visual representations of key workflows and pathways to facilitate a comprehensive understanding of this versatile molecular tool.

Core Applications of Uracil-4,5-13C2

The primary utility of Uracil-4,5-13C2 lies in its ability to be metabolically incorporated into newly synthesized RNA molecules. Once introduced to cells or organisms, it is processed through the nucleotide salvage pathway and ultimately becomes part of the UTP pool, which is then used by RNA polymerases for transcription. This metabolic labeling strategy allows for the differentiation of newly synthesized RNA from the pre-existing RNA pool.

Tracking RNA Synthesis and Turnover

By introducing Uracil-4,5-13C2 in a "pulse-chase" experiment, researchers can monitor the rates of RNA synthesis and degradation. A "pulse" of the labeled uracil is administered to the cells for a defined period, allowing for its incorporation into newly transcribed RNA. This is followed by a "chase" with an excess of unlabeled uracil, which prevents further incorporation of the labeled precursor. By analyzing the amount of 13C-labeled uracil in the RNA population at different time points during the chase, the turnover rate of the RNA can be determined.

Metabolic Flux Analysis (MFA)

Uracil-4,5-13C2 is a valuable tracer for dissecting the complexities of nucleotide metabolism. By tracking the flow of the 13C label through various metabolic pathways, researchers can quantify the flux through different branches of pyrimidine biosynthesis and salvage. This information is crucial for understanding how cells regulate nucleotide pools under different physiological conditions or in response to therapeutic interventions.[1][2][3]

Drug Development and Target Validation

In the context of drug development, particularly for anti-cancer and anti-viral therapies that target nucleotide metabolism, Uracil-4,5-13C2 can be a powerful tool. It can be used to assess the efficacy of drugs that inhibit specific enzymes in the pyrimidine synthesis pathway by measuring the downstream effects on RNA synthesis and metabolic fluxes. This allows for a more dynamic and mechanistic understanding of drug action compared to static endpoint assays.

Quantitative Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data from an RNA metabolic labeling experiment using Uracil-4,5-13C2 in a mammalian cell line. This data illustrates the typical results obtained when measuring RNA synthesis rates under control and drug-treated conditions.

| Cell Line | Treatment | Labeling Time (hours) | 13C-Uracil Incorporation in total RNA (%) | Newly Synthesized RNA (µg/10^6 cells) |

| HEK293T | Control (DMSO) | 4 | 2.5 ± 0.3 | 1.8 ± 0.2 |

| HEK293T | Drug X (5 µM) | 4 | 1.1 ± 0.2 | 0.8 ± 0.1 |

| HeLa | Control (DMSO) | 4 | 3.1 ± 0.4 | 2.2 ± 0.3 |

| HeLa | Drug X (5 µM) | 4 | 1.5 ± 0.3 | 1.1 ± 0.2 |

Data are presented as mean ± standard deviation from three independent experiments. Drug X is a hypothetical inhibitor of de novo pyrimidine synthesis.

Experimental Protocols

Protocol 1: Metabolic Labeling of RNA in Cultured Mammalian Cells

This protocol outlines the general procedure for labeling newly synthesized RNA with Uracil-4,5-13C2 for subsequent analysis by mass spectrometry.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Uracil-4,5-13C2 (sterile, cell culture grade)

-

Phosphate-buffered saline (PBS), sterile

-

RNA extraction kit (e.g., TRIzol-based or column-based)

-

Nuclease-free water

-

LC-MS/MS system

Methodology:

-

Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium: Prepare fresh culture medium containing Uracil-4,5-13C2 at a final concentration of 100-200 µM. The optimal concentration may need to be determined empirically for each cell line.

-

Metabolic Labeling (Pulse):

-

Aspirate the old medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for the desired labeling period (e.g., 2, 4, 8, or 12 hours) in a standard cell culture incubator.

-

-

Cell Harvest and RNA Extraction:

-

After the labeling period, aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells directly in the culture vessel and extract total RNA using a method of choice, following the manufacturer's instructions.

-

-

RNA Quantification and Quality Control:

-

Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

-

RNA Hydrolysis and Sample Preparation for Mass Spectrometry:

-

Hydrolyze a known amount of total RNA (e.g., 1-5 µg) to individual nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).

-

Prepare the resulting nucleoside mixture for LC-MS/MS analysis by appropriate dilution and filtration.

-

-

LC-MS/MS Analysis:

-

Separate the nucleosides using reverse-phase liquid chromatography.

-

Detect and quantify the abundance of unlabeled uracil and Uracil-4,5-13C2 using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the percentage of 13C-uracil incorporation by dividing the peak area of the labeled uracil by the sum of the peak areas of both labeled and unlabeled uracil.

-

The amount of newly synthesized RNA can be calculated based on the total RNA yield and the percentage of incorporation.

-

Protocol 2: 13C-Metabolic Flux Analysis of Pyrimidine Metabolism

This protocol provides a general framework for using Uracil-4,5-13C2 to trace carbon flux through the pyrimidine metabolic network.

Materials:

-

Cell line or organism of interest

-

Culture medium with a defined carbon source (e.g., [U-13C6]-glucose)

-

Uracil-4,5-13C2

-

Metabolite extraction solution (e.g., 80% methanol)

-

LC-MS/MS or GC-MS system

Methodology:

-

Isotopic Labeling: Culture cells in a medium containing a primary 13C-labeled carbon source (e.g., [U-13C6]-glucose) and Uracil-4,5-13C2 to achieve isotopic steady-state.

-

Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture.

-

Sample Analysis: Analyze the isotopic labeling patterns of key metabolites in the pyrimidine synthesis and salvage pathways (e.g., UMP, UDP, UTP, CTP) using mass spectrometry.

-

Flux Calculation: Utilize metabolic flux analysis software (e.g., INCA, Metran) to fit the measured labeling data to a metabolic model of pyrimidine metabolism, thereby quantifying the intracellular fluxes.[2]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows described in this guide.

Caption: Experimental workflow for RNA metabolic labeling with Uracil-4,5-13C2.

Caption: Incorporation of Uracil-4,5-13C2 into RNA via the pyrimidine salvage pathway.

Caption: General workflow for 13C-Metabolic Flux Analysis (MFA).

Conclusion

Uracil-4,5-13C2 stands as a powerful and versatile tool for the quantitative analysis of RNA dynamics and metabolic pathways. Its ability to be safely and efficiently incorporated into newly synthesized RNA provides researchers with a window into the real-time processes governing gene expression and cellular metabolism. The methodologies outlined in this guide, from metabolic labeling to sophisticated flux analysis, offer a robust framework for leveraging the potential of Uracil-4,5-13C2 in both basic research and the development of novel therapeutics. As our understanding of the dynamic nature of the cell deepens, the application of such precise molecular tracers will undoubtedly continue to be at the forefront of biological discovery.

References

Understanding Metabolic Flux with Uracil-4,5-¹³C₂: A Technical Guide

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the application of Uracil-4,5-¹³C₂ in metabolic flux analysis. This guide details the core principles, experimental protocols, data interpretation, and visualization of metabolic pathways associated with pyrimidine metabolism.

Introduction to Metabolic Flux Analysis with Stable Isotopes

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing a substrate labeled with a stable isotope, such as ¹³C, into a cellular system, researchers can trace the path of the isotope through various metabolic pathways. This allows for the elucidation of pathway activity and the identification of changes in metabolism in response to genetic modifications, disease states, or drug treatments.

Uracil, a key pyrimidine base, is central to the synthesis of nucleotides required for RNA and DNA production. Cells can synthesize pyrimidines de novo or recycle them through salvage pathways. Uracil-4,5-¹³C₂ is a stable isotope-labeled tracer specifically designed to probe the pyrimidine salvage pathway. By supplying cells with Uracil-4,5-¹³C₂, the incorporation of the ¹³C label into downstream metabolites can be tracked, providing a quantitative measure of the flux through this pathway. This is particularly relevant in cancer research and drug development, as many cancer cells exhibit altered pyrimidine metabolism, and several chemotherapeutic agents target these pathways.

The Pyrimidine Salvage Pathway

The pyrimidine salvage pathway allows cells to recycle pyrimidine bases and nucleosides from the degradation of RNA and DNA or from exogenous sources. Uracil, when taken up by the cell, is converted into uridine monophosphate (UMP), a central precursor for all other pyrimidine nucleotides. The use of Uracil-4,5-¹³C₂ allows for the precise tracking of the carbon atoms at the 4 and 5 positions of the uracil ring as they are incorporated into the pyrimidine nucleotide pool.

Below is a diagram illustrating the incorporation of Uracil-4,5-¹³C₂ into the pyrimidine salvage pathway.

Experimental Protocols

While specific protocols for Uracil-4,5-¹³C₂ are not widely published, a general methodology for stable isotope tracing in cell culture can be adapted. The following is a generalized protocol for a typical experiment.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest. The seeding density should be optimized for the specific cell line and experiment duration.

-

Tracer Medium Preparation: Prepare the labeling medium by supplementing basal medium (lacking uracil) with Uracil-4,5-¹³C₂ at a known concentration. The concentration should be sufficient to be taken up by the cells and incorporated into metabolites without causing toxicity. A typical starting concentration might be in the range of 10-100 µM. It is crucial to also include dialyzed fetal bovine serum to minimize the presence of unlabeled uracil.

-

Labeling: Once cells have reached the desired confluency, replace the standard growth medium with the pre-warmed tracer medium.

-

Time Course: To determine the time required to reach isotopic steady state, a time-course experiment is recommended. Harvest cells at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the addition of the tracer medium. Isotopic steady state is reached when the fractional labeling of key downstream metabolites no longer changes over time.

Metabolite Extraction

-

Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions that could alter metabolite levels. This is typically achieved by aspirating the medium and immediately washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Add a cold extraction solvent to the cells. A commonly used solvent is 80% methanol (-80°C). Scrape the cells in the presence of the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Homogenization and Clarification: Vortex the lysate thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

-

Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. The dried metabolite extract can be stored at -80°C until analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing the isotopic enrichment of metabolites.

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

-

Chromatographic Separation: Separate the metabolites using a liquid chromatography system. For polar metabolites like nucleotides, a HILIC (hydrophilic interaction liquid chromatography) column is often used.

-

Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer. The instrument should be operated in a mode that allows for the detection and quantification of the different mass isotopologues of each metabolite (e.g., M+0, M+1, M+2).

-

Data Acquisition: Acquire data in full scan mode to identify all detectable metabolites and their isotopologues. For targeted analysis, a selected ion monitoring (SIM) or parallel reaction monitoring (PRM) method can be developed to specifically quantify the isotopologues of interest.

Data Presentation and Interpretation

The primary data obtained from an LC-MS/MS analysis is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue. This data can be used to calculate the fractional contribution of the tracer to the metabolite pool and to model the metabolic fluxes.

Quantitative Data Tables

The following table is an example of how quantitative data from a Uracil-4,5-¹³C₂ tracing experiment could be presented. The values are hypothetical and for illustrative purposes.

| Metabolite | Isotopologue | Fractional Abundance (%) |

| Uracil | M+0 | 5 |

| M+2 | 95 | |

| Uridine | M+0 | 15 |

| M+2 | 85 | |

| UMP | M+0 | 20 |

| M+2 | 80 | |

| UTP | M+0 | 25 |

| M+2 | 75 | |

| CTP | M+0 | 30 |

| M+2 | 70 | |

| dTMP | M+0 | 40 |

| M+2 | 60 |

M+0 represents the unlabeled metabolite, and M+2 represents the metabolite with two ¹³C atoms incorporated from Uracil-4,5-¹³C₂.

For pharmacokinetic studies, data can be presented as follows. The data below is from a study using [2-¹³C]uracil and is for illustrative purposes to show how such data can be tabulated.[1]

| Parameter | [2-¹³C]uracil | [2-¹³C]5,6-dihydrouracil |

| Elimination half-life (h) | 0.2–0.3 | 0.9–1.4 |

| AUC Ratio to [2-¹³C]uracil | 1 | 1.9–3.1 |

Experimental Workflow Visualization

The overall workflow for a Uracil-4,5-¹³C₂ metabolic flux analysis experiment can be summarized in the following diagram.

Conclusion

Metabolic flux analysis using Uracil-4,5-¹³C₂ is a valuable tool for investigating the pyrimidine salvage pathway. This technical guide provides a foundational understanding and a generalized framework for designing and conducting such experiments. The insights gained from these studies can significantly contribute to our understanding of cellular metabolism in health and disease and can aid in the development of novel therapeutic strategies targeting metabolic vulnerabilities, particularly in the context of cancer and other proliferative diseases. Further research and publication of specific protocols and quantitative data using Uracil-4,5-¹³C₂ will undoubtedly enhance the utility of this powerful tracer in the scientific community.

References

Tracing RNA Synthesis with Uracil 4,5-¹³C₂: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the stable isotope-labeled compound, Uracil 4,5-¹³C₂, for tracing the synthesis of new RNA molecules. Metabolic labeling with stable isotopes is a powerful technique for elucidating the dynamics of RNA metabolism, offering insights into fundamental cellular processes and the mechanism of action of therapeutic agents.

Introduction to Metabolic Labeling of RNA

Metabolic labeling is a technique used to track the synthesis, processing, and turnover of biomolecules within a living system. By introducing precursors labeled with stable isotopes, such as carbon-13 (¹³C), into cell culture media, researchers can ensure that newly synthesized molecules incorporate the heavy isotope. Subsequent analysis, typically using mass spectrometry, allows for the differentiation and quantification of these newly synthesized molecules from the pre-existing pool.[1] This approach is crucial for measuring RNA turnover rates, studying RNA modifications, and conducting metabolic flux analysis to understand how nutrients are utilized in nucleotide synthesis.[1]

Uracil is a pyrimidine nucleobase unique to RNA, making it an ideal precursor for specifically tracing RNA synthesis. The use of Uracil 4,5-¹³C₂, which contains two ¹³C atoms at the 4 and 5 positions of the uracil ring, provides a distinct mass shift that is readily detectable by mass spectrometry.

Principle of Uracil 4,5-¹³C₂ Labeling

When Uracil 4,5-¹³C₂ is supplied to cells, it is taken up and enters the pyrimidine salvage pathway. In this pathway, the enzyme uracil phosphoribosyltransferase (UPRT) converts uracil into uridine monophosphate (UMP). UMP is then phosphorylated to uridine diphosphate (UDP) and subsequently to uridine triphosphate (UTP). This ¹³C-labeled UTP, along with ATP, GTP, and CTP, is then used by RNA polymerases for the transcription of all classes of RNA.

The incorporation of ¹³C₂-uracil into newly synthesized RNA results in an increase in the mass of the RNA molecule. By isolating total RNA, hydrolyzing it into its constituent nucleosides, and analyzing the resulting mixture by liquid chromatography-mass spectrometry (LC-MS), the ratio of labeled to unlabeled uridine can be determined. This ratio is a direct measure of the proportion of newly synthesized RNA in the total RNA pool.

Signaling Pathways Regulating RNA Synthesis

The rate of RNA synthesis is tightly controlled by complex signaling networks that respond to a variety of extracellular and intracellular cues. Understanding these pathways is critical for interpreting data from RNA labeling experiments. Two key pathways are the MAPK and PI3K/Akt/mTOR pathways.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of transcriptional responses to extracellular signals.[2] These pathways can control gene expression by phosphorylating and regulating transcription factors, co-regulatory proteins, and chromatin-modifying enzymes.[1][2]

References

The Initial Studies of Uracil 4,5-¹³C₂: A Technical Guide to its Application in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies and methodologies utilizing Uracil 4,5-¹³C₂, a stable isotope-labeled analog of uracil. This compound serves as a powerful tracer in metabolic research, enabling the precise tracking and quantification of pyrimidine metabolism and RNA synthesis. This document outlines experimental protocols, presents quantitative data from foundational studies, and visualizes the key metabolic pathways involved.

Core Applications and Principles

Uracil 4,5-¹³C₂ is a non-radioactive, stable isotope-labeled version of uracil, a fundamental component of ribonucleic acid (RNA). The carbon atoms at the 4 and 5 positions of the pyrimidine ring are replaced with the heavy isotope ¹³C. This labeling allows researchers to distinguish exogenously supplied uracil from the endogenous pool, making it an invaluable tool for:

-

Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions (fluxes) through the pyrerimidine biosynthesis and catabolism pathways.

-

RNA Synthesis and Turnover Rates: Measuring the rate of new RNA synthesis and subsequent degradation.

-

Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of uracil and its analogs, which is crucial for the development of drugs targeting pyrimidine metabolism, such as the anticancer agent 5-fluorouracil.

-

Biomolecular NMR: Aiding in the structural and dynamic studies of RNA and protein-RNA complexes.[1]

Quantitative Data from Tracer Studies

The following tables summarize quantitative data from a foundational pharmacokinetic study that utilized a similar isotopically labeled uracil ([2-¹³C]uracil) to investigate pyrimidine metabolism in healthy male subjects.[2] This data provides a framework for the types of quantitative outcomes that can be expected from studies using Uracil 4,5-¹³C₂.

Table 1: Pharmacokinetic Parameters of [2-¹³C]Uracil and its Metabolites After Oral Administration [2]

| Parameter | 50 mg Dose | 100 mg Dose | 200 mg Dose |

| [2-¹³C]Uracil | |||

| Cmax (ng/ml) | 250 ± 88 | 638 ± 204 | 1540 ± 460 |

| Tmax (h) | 0.33 ± 0.14 | 0.33 ± 0.14 | 0.36 ± 0.15 |

| AUC₀-¹² (ng·h/ml) | 123 ± 34 | 338 ± 98 | 916 ± 284 |

| t₁/₂ (h) | 0.23 ± 0.05 | 0.23 ± 0.04 | 0.28 ± 0.06 |

| [2-¹³C]5,6-Dihydrouracil | |||

| Cmax (ng/ml) | 134 ± 38 | 310 ± 88 | 658 ± 202 |

| Tmax (h) | 0.67 ± 0.24 | 0.71 ± 0.25 | 0.79 ± 0.23 |

| AUC₀-¹² (ng·h/ml) | 384 ± 102 | 890 ± 240 | 1980 ± 560 |

| t₁/₂ (h) | 1.1 ± 0.2 | 1.2 ± 0.2 | 1.4 ± 0.3 |

| ¹³CO₂ Exhalation | |||

| % of Dose Recovered | 78.9 ± 5.6 | 81.2 ± 6.1 | 80.1 ± 7.2 |

Data are presented as mean ± S.D. (n=12). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t₁/₂: Elimination half-life.

Table 2: Urinary Excretion of [2-¹³C]Uracil and its Metabolites [2]

| Compound | % of Dose Excreted in Urine (0-12h) |

| [2-¹³C]Uracil | 0.8 ± 0.3 |

| [2-¹³C]5,6-Dihydrouracil | 2.1 ± 0.7 |

| [2-¹³C]β-Ureidopropionic Acid | 1.5 ± 0.5 |

Data are presented as mean ± S.D. (n=12).

Experimental Protocols

The following are detailed methodologies for key experiments involving stable isotope-labeled uracil.

Protocol 1: In Vivo Pharmacokinetic Study Using Labeled Uracil

This protocol is adapted from a study on [2-¹³C]uracil and is applicable for studies with Uracil 4,5-¹³C₂.[2]

1. Subject Recruitment and Dosing:

- Recruit healthy volunteers with informed consent.

- Administer a single oral dose of Uracil 4,5-¹³C₂ (e.g., 50, 100, or 200 mg).

2. Sample Collection:

- Blood: Collect venous blood samples into heparinized tubes at predose and at specified time points post-dose (e.g., 10, 20, 30, 45, 60, 90 minutes, and 2, 4, 6, 8, 12 hours). Centrifuge immediately to separate plasma and store at -80°C.

- Urine: Collect urine samples at predose and at specified intervals post-dose (e.g., 0-2, 2-4, 4-8, 8-12 hours). Measure the volume and store aliquots at -80°C.

- Expired Air: Collect expired air samples at specified time points to measure the exhalation of ¹³CO₂.

3. Sample Preparation and Analysis by LC-MS/MS:

- Plasma Extraction:

- To 0.5 mL of plasma, add an internal standard (e.g., [¹³C₄, ¹⁵N₂]uracil, [¹³C₄, ¹⁵N₂]5,6-dihydrouracil).

- Add 4 mL of acetonitrile and 0.5 mL of saturated aqueous ammonium sulfate solution.

- Vortex and centrifuge at 2,200 x g for 10 minutes.

- Evaporate the supernatant to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of purified water for LC-MS/MS analysis.

- Urine Extraction:

- Dilute urine samples with purified water.

- Perform solid-phase extraction for certain metabolites if necessary.

- LC-MS/MS Conditions:

- Use a suitable C18 column for chromatographic separation.

- Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify Uracil 4,5-¹³C₂ and its labeled metabolites.

Protocol 2: RNA Metabolic Labeling in Cell Culture

This protocol is a generalized procedure for labeling cellular RNA with Uracil 4,5-¹³C₂.

1. Cell Culture and Labeling:

- Culture cells of interest (e.g., cancer cell lines, primary cells) in appropriate growth medium to ~70-80% confluency.

- Prepare labeling medium by supplementing the growth medium with a defined concentration of Uracil 4,5-¹³C₂ (e.g., 100 µM).

- Remove the old medium, wash the cells once with phosphate-buffered saline (PBS), and add the labeling medium.

- Incubate the cells for a desired period (pulse-labeling), which can range from minutes to hours depending on the experimental goals.

2. RNA Isolation:

- After the labeling period, wash the cells with cold PBS.

- Lyse the cells directly on the plate using a suitable lysis buffer (e.g., TRIzol).

- Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent. This typically involves phase separation with chloroform and precipitation with isopropanol.

- Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

3. Analysis of Labeled RNA:

- Quantification of Incorporation:

- Digest the isolated RNA to nucleosides using a nuclease cocktail (e.g., nuclease P1 and alkaline phosphatase).

- Analyze the resulting nucleoside mixture by LC-MS/MS to determine the ratio of labeled ([¹³C₂]uridine) to unlabeled uridine.

- RNA Synthesis and Decay Rates:

- For pulse-chase experiments, after the labeling period (pulse), replace the labeling medium with a medium containing a high concentration of unlabeled uracil (chase).

- Collect cells at various time points during the chase and isolate RNA.

- Quantify the amount of remaining labeled RNA at each time point to determine the decay rate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key metabolic pathways and experimental workflows relevant to the use of Uracil 4,5-¹³C₂.

Pyrimidine Metabolism Pathway

This diagram shows the de novo and salvage pathways of pyrimidine metabolism, highlighting the entry point of exogenously supplied uracil.

References

Unveiling Novel Metabolic Landscapes: A Technical Guide to Metabolic Pathway Discovery Using Uracil-4,5-¹³C₂

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing has emerged as a powerful methodology for elucidating the intricate networks of cellular metabolism. This technical guide provides an in-depth exploration of the application of Uracil-4,5-¹³C₂ as a tracer for discovering and characterizing novel metabolic pathways. By introducing a stable, heavy isotope-labeled version of the pyrimidine base uracil, researchers can track its metabolic fate through various anabolic and catabolic routes, offering unprecedented insights into cellular physiology and disease states, particularly in oncology and drug development. This document details the core principles, experimental workflows, data analysis strategies, and potential applications of this advanced metabolic tracing technique.

Introduction: The Significance of Uracil Metabolism in Disease

Uracil is a fundamental pyrimidine base, essential for the synthesis of RNA and as a precursor for thymine in DNA.[1] Cellular metabolism of uracil is a tightly regulated process involving two primary pathways: the de novo synthesis pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.[2][3]

Dysregulation of uracil metabolism is a hallmark of various diseases, most notably cancer. Rapidly proliferating cancer cells exhibit an increased demand for nucleotides to support DNA and RNA synthesis.[4] This often leads to an upregulation of both de novo and salvage pathways for pyrimidine synthesis. Consequently, the enzymes and intermediates of uracil metabolism represent promising targets for therapeutic intervention. Understanding the metabolic flux through these pathways and identifying novel connections to other metabolic networks is crucial for the development of targeted therapies.

Stable isotope tracing, a technique that introduces molecules labeled with non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N) into a biological system, allows for the precise tracking of the metabolic fate of these molecules.[5] Uracil specifically labeled with ¹³C at the 4 and 5 positions (Uracil-4,5-¹³C₂) serves as an ideal tracer to probe the intricacies of pyrimidine metabolism.

Core Principles of ¹³C-Uracil Metabolic Tracing

The fundamental principle of using Uracil-4,5-¹³C₂ is to introduce it into a biological system (cell culture, animal model, or human subject) and monitor the incorporation of the ¹³C label into downstream metabolites. By analyzing the mass isotopologue distribution (MID) of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can deduce the activity of various metabolic pathways.

The ¹³C atoms from Uracil-4,5-¹³C₂ can be traced through:

-

The Pyrimidine Salvage Pathway: Direct incorporation into UMP, UDP, UTP, and subsequently into RNA.

-

Conversion to other Pyrimidines: Transformation into cytidine and thymidine nucleotides.

-

Catabolism: Degradation into β-alanine, CO₂, and ammonia.

-

Novel Pathways: Discovery of previously uncharacterized metabolic routes where uracil-derived carbons are utilized.

Experimental Design and Workflow

A typical metabolic tracing experiment using Uracil-4,5-¹³C₂ involves several key stages, from initial cell culture or animal model selection to final data analysis.

Caption: A generalized experimental workflow for metabolic tracing with Uracil-4,5-¹³C₂.

Detailed Experimental Protocols

The following protocols are adapted from established stable isotope tracing methodologies and a study utilizing ¹³C-labeled uracil for in vivo metabolic investigation.

-

Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma) in standard growth medium and allow them to adhere and reach approximately 60-70% confluency.

-

Labeling Medium Preparation: Prepare a growth medium deficient in unlabeled uracil. Supplement this medium with a known concentration of Uracil-4,5-¹³C₂ (e.g., 100 µM).

-

Isotope Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the ¹³C-uracil labeling medium.

-

Time-Course Harvesting: Harvest cells at various time points (e.g., 0, 2, 6, 12, 24 hours) to capture the dynamics of label incorporation.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold 80% methanol to the culture dish and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites for analysis.

-

-

Animal Acclimatization: Acclimate the animal model (e.g., tumor-bearing mice) to the experimental conditions.

-

Tracer Administration: Administer Uracil-4,5-¹³C₂ via a suitable route, such as oral gavage or intravenous injection, at a predetermined dose.

-

Biological Sample Collection: Collect blood, urine, and tissue samples (including tumor and adjacent normal tissue) at specified time points post-administration.

-

Sample Processing:

-

Plasma: Centrifuge blood samples to separate plasma.

-

Tissues: Immediately flash-freeze tissue samples in liquid nitrogen to quench metabolic activity.

-

-

Metabolite Extraction from Tissues:

-

Homogenize the frozen tissue in a cold solvent mixture (e.g., methanol:water:chloroform).

-

Perform a phase separation to isolate the polar metabolites in the aqueous layer.

-

Analytical Methods

LC-MS/MS is the preferred method for its high sensitivity and ability to resolve and quantify a wide range of metabolites.

-

Chromatographic Separation: Use a suitable LC column (e.g., a HILIC column for polar metabolites) to separate the extracted metabolites.

-

Mass Spectrometry Analysis: Operate the mass spectrometer in negative ion mode for the detection of uracil and its phosphorylated derivatives. Use Selected Reaction Monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of known metabolites and their isotopologues.

-

Data Acquisition: Acquire data for the M+0, M+1, and M+2 isotopologues of uracil and its downstream metabolites.

¹³C-NMR can provide information on the positional incorporation of the ¹³C label within a molecule, which can be invaluable for elucidating complex metabolic transformations.

Data Presentation and Interpretation

Quantitative data from Uracil-4,5-¹³C₂ tracing experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Mass Isotopologue Distribution of Key Pyrimidine Metabolites in A549 Cells

| Metabolite | Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) |

| Uracil | 0 | 99.5 | 0.4 | 0.1 |

| 2 | 45.2 | 5.3 | 49.5 | |

| 6 | 10.1 | 2.5 | 87.4 | |

| 12 | 2.3 | 0.8 | 96.9 | |

| 24 | 1.1 | 0.5 | 98.4 | |

| UMP | 0 | 99.2 | 0.7 | 0.1 |

| 2 | 80.5 | 8.1 | 11.4 | |

| 6 | 55.3 | 12.6 | 32.1 | |

| 12 | 30.7 | 15.3 | 54.0 | |

| 24 | 15.9 | 10.2 | 73.9 | |

| UTP | 0 | 99.3 | 0.6 | 0.1 |

| 2 | 88.6 | 6.2 | 5.2 | |

| 6 | 68.4 | 10.9 | 20.7 | |

| 12 | 42.1 | 14.8 | 43.1 | |

| 24 | 22.5 | 12.3 | 65.2 |

This table presents hypothetical data for illustrative purposes.

Table 2: In Vivo Pharmacokinetic Parameters of ¹³C-Uracil and its Metabolites

| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |

| ¹³C-Uracil | 150 ± 25 | 0.5 | 350 ± 50 |

| ¹³C-Dihydrouracil | 80 ± 15 | 1.0 | 200 ± 30 |

| ¹³C-β-Ureidopropionic acid | 120 ± 20 | 2.0 | 450 ± 60 |

This table is based on data structures from in vivo studies and is for illustrative purposes.

Visualizing Metabolic Pathways with Graphviz

Diagrams are essential for visualizing the flow of the ¹³C label through metabolic networks.

Uracil Salvage and Catabolic Pathways

Caption: The metabolic fate of Uracil-4,5-¹³C₂ through salvage and catabolic pathways.

De Novo Pyrimidine Synthesis Pathway

Caption: The de novo pyrimidine synthesis pathway leading to the production of UMP.

Applications in Drug Development and Discovery

The use of Uracil-4,5-¹³C₂ as a metabolic tracer has significant implications for the pharmaceutical industry:

-

Target Validation: By observing the accumulation or depletion of ¹³C-labeled metabolites upon treatment with a drug candidate, researchers can confirm the engagement of the intended metabolic target.

-

Mechanism of Action Studies: Tracing the flow of ¹³C can elucidate the downstream metabolic consequences of drug action, revealing the full mechanism by which a compound exerts its therapeutic effect.

-

Biomarker Discovery: The pattern of ¹³C-labeled metabolites in biofluids or tissues can serve as a dynamic biomarker of drug response or disease progression.

-

Identifying Off-Target Effects: The appearance of the ¹³C label in unexpected metabolic pathways can indicate off-target effects of a drug, providing crucial information for safety and efficacy assessments.

-

Personalized Medicine: Patient-specific differences in uracil metabolism, as revealed by ¹³C-uracil tracing, could be used to predict individual responses to therapies targeting pyrimidine metabolism.

Conclusion

Metabolic tracing with Uracil-4,5-¹³C₂ offers a sophisticated and powerful approach to unravel the complexities of pyrimidine metabolism. This technical guide has provided a comprehensive overview of the principles, methodologies, and applications of this technique. By enabling the detailed mapping of metabolic fluxes and the discovery of novel metabolic pathways, ¹³C-uracil tracing is poised to accelerate research in cellular metabolism, oncology, and the development of next-generation therapeutics. The ability to generate quantitative data and visualize complex metabolic networks provides researchers with an invaluable tool to navigate the intricate landscape of cellular biochemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. 13C Tracer Analysis and Metabolomics in 3D Cultured Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Drug Effects on Cellular Machinery: A Technical Guide to Uracil-4,5-13C2 Tracing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Uracil-4,5-13C2 as a stable isotope tracer in drug development. By tracing the metabolic fate of this labeled uracil, researchers can gain critical insights into the pharmacodynamics of drugs that target nucleotide metabolism, a cornerstone of cancer chemotherapy and antiviral development. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation, equipping researchers with the knowledge to implement this powerful technique.

Core Principles: Tracing the Pyrimidine Salvage Pathway

Uracil-4,5-13C2 is a non-radioactive, stable isotope-labeled version of the pyrimidine base uracil. When introduced into a biological system, it is taken up by cells and processed through the pyrimidine salvage pathway. This pathway allows cells to recycle pyrimidine bases from the breakdown of RNA and DNA to synthesize new nucleotides. By using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to detect the 13C label, researchers can track the incorporation of the exogenous uracil into various downstream metabolites, including uridine monophosphate (UMP), uridine triphosphate (UTP), cytidine triphosphate (CTP), and ultimately into newly synthesized RNA.

Drug candidates that inhibit enzymes in the pyrimidine synthesis or salvage pathways will alter the incorporation of Uracil-4,5-13C2 into these downstream molecules. By quantifying the extent of this altered incorporation, researchers can elucidate the mechanism of action of a drug and assess its potency and selectivity within a cellular context.

Experimental Design and Protocols

The successful application of Uracil-4,5-13C2 tracing hinges on a well-designed experiment and meticulous execution of protocols. Below are detailed methodologies for a typical in vitro cell culture experiment designed to assess the impact of a therapeutic agent on pyrimidine metabolism.

In Vitro Cell Culture and Isotope Labeling

This protocol is designed for adherent cancer cell lines, such as HCT116 colorectal cancer cells, but can be adapted for other cell types.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Uracil-4,5-13C2

-

Drug of interest (e.g., 5-Fluorouracil)

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS), ice-cold

-

Trypsin-EDTA

-

Cell scraper

Procedure:

-

Cell Seeding: Seed HCT116 cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

-

Tracer Introduction: Prepare a stock solution of Uracil-4,5-13C2 in sterile water or DMSO. On the day of the experiment, replace the existing medium with fresh complete medium containing a final concentration of 10 µM Uracil-4,5-13C2.

-

Drug Treatment: Concurrently with the tracer, add the drug of interest at the desired concentrations. Include a vehicle-only control group. For example, treat cells with 1 µM 5-Fluorouracil.

-

Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of the tracer. A time course experiment (e.g., 4, 8, 12, and 24 hours) is recommended to determine the optimal labeling duration.

-

Cell Harvest:

-

Aspirate the medium from each well.

-

Wash the cells twice with 2 mL of ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

-

Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

-

Incubate on dry ice for 15 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites and store at -80°C until analysis.

-

Metabolite Extraction and LC-MS/MS Analysis

The following protocol outlines the preparation of cell extracts for the quantification of 13C-labeled nucleotides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Collected cell extracts (supernatant from section 2.1)

-

Centrifugal vacuum evaporator

-

LC-MS grade water with 0.1% formic acid

-

LC-MS grade acetonitrile with 0.1% formic acid

-

C18 reverse-phase LC column

-

Triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation: Dry the collected methanolic extracts using a centrifugal vacuum evaporator. Reconstitute the dried metabolite pellet in 50 µL of LC-MS grade water.

-

LC Separation: Inject 5-10 µL of the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might be:

-

0-2 min: 2% B

-

2-15 min: 2-98% B

-

15-18 min: 98% B

-

18-18.1 min: 98-2% B

-

18.1-25 min: 2% B

-

-

MS/MS Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for the unlabeled (M+0) and labeled (M+2) forms of UMP, UTP, and CTP.

Data Presentation and Interpretation

Quantitative data from Uracil-4,5-13C2 tracing experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Quantitative Analysis of Nucleotide Pools

The tables below provide a template for presenting the quantitative results from an LC-MS/MS analysis of HCT116 cells treated with a hypothetical pyrimidine synthesis inhibitor.

Table 1: Absolute Quantification of Labeled and Unlabeled Uracil-Derived Nucleotides

| Compound | Treatment Group | Concentration (pmol/10^6 cells) |

| UMP (M+0) | Vehicle Control | 15.2 ± 1.8 |

| Drug-Treated | 18.5 ± 2.1 | |

| UMP (M+2) | Vehicle Control | 8.9 ± 1.1 |

| Drug-Treated | 3.2 ± 0.5 | |

| UTP (M+0) | Vehicle Control | 45.7 ± 5.3 |

| Drug-Treated | 52.1 ± 6.0 | |

| UTP (M+2) | Vehicle Control | 25.3 ± 3.1 |

| Drug-Treated | 9.8 ± 1.2 | |

| CTP (M+0) | Vehicle Control | 30.1 ± 3.5 |

| Drug-Treated | 33.4 ± 4.0 | |

| CTP (M+2) | Vehicle Control | 12.6 ± 1.5 |

| Drug-Treated | 4.7 ± 0.6 |

Table 2: Isotopic Enrichment in Nucleotide Pools

| Compound | Treatment Group | Isotopic Enrichment (%) |

| UMP | Vehicle Control | 37.1% |

| Drug-Treated | 14.8% | |

| UTP | Vehicle Control | 35.6% |

| Drug-Treated | 15.8% | |

| CTP | Vehicle Control | 29.5% |

| Drug-Treated | 12.3% |

Interpretation:

A significant decrease in the isotopic enrichment of UMP, UTP, and CTP in the drug-treated group would indicate that the drug is inhibiting a step in the pyrimidine salvage pathway, thereby reducing the incorporation of the 13C-labeled uracil. The increase in the unlabeled (M+0) pools could suggest a compensatory upregulation of the de novo pyrimidine synthesis pathway.

Visualization of Pathways and Workflows

Visualizing the metabolic pathways and experimental workflows is crucial for understanding the complex relationships and processes involved in Uracil-4,5-13C2 tracing studies.

Caption: Pyrimidine salvage pathway showing the incorporation of Uracil-4,5-13C2.

The diagram above illustrates the metabolic fate of Uracil-4,5-13C2 as it enters the cell and is converted into various nucleotides and incorporated into RNA. It also depicts a hypothetical drug inhibiting Uracil Phosphoribosyltransferase (UPRT), the first committed step in the salvage pathway.